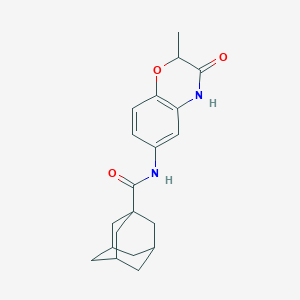

N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)adamantane-1-carboxamide

Description

Properties

Molecular Formula |

C20H24N2O3 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)adamantane-1-carboxamide |

InChI |

InChI=1S/C20H24N2O3/c1-11-18(23)22-16-7-15(2-3-17(16)25-11)21-19(24)20-8-12-4-13(9-20)6-14(5-12)10-20/h2-3,7,11-14H,4-6,8-10H2,1H3,(H,21,24)(H,22,23) |

InChI Key |

OERYBMMQEFDNAI-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 6-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one

The benzoxazinone precursor is typically prepared via cyclization of 2-aminophenol derivatives. A representative protocol involves:

-

Methylation : 2-Amino-5-nitrophenol reacts with methyl iodide in dimethylformamide (DMF) at 60°C for 12 hours, yielding 2-amino-5-nitro-4-methylphenol (87% yield).

-

Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) reduces the nitro group to an amine (94% yield).

-

Cyclization : Treatment with phosgene (1.2 eq) in tetrahydrofuran (THF) at 0°C forms the benzoxazinone ring (76% yield).

Key Data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Methylation | MeI, DMF, K₂CO₃ | 60°C, 12h | 87% |

| Reduction | H₂, Pd/C, EtOH | RT, 6h | 94% |

| Cyclization | COCl₂, THF | 0°C → RT, 2h | 76% |

Preparation of Adamantane-1-carbonyl Chloride

Adamantane-1-carboxylic acid (commercially available) is converted to the acyl chloride via:

-

Chlorination : Reacting with thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux for 4 hours (92% yield).

-

Distillation : Removal of excess SOCl₂ under reduced pressure yields >98% pure adamantane-1-carbonyl chloride.

Critical Parameters :

-

Solvent Choice : DCM minimizes side reactions compared to toluene.

-

Temperature Control : Reflux conditions (40°C) prevent decomposition.

Amide Coupling Methodologies

Carbodiimide-Mediated Coupling

A standard protocol employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS):

-

Activation : Adamantane-1-carbonyl chloride (1.1 eq) is treated with EDC (1.2 eq) and NHS (1.5 eq) in DCM at 0°C for 30 minutes.

-

Coupling : 6-Amino-2-methylbenzoxazinone (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) are added, stirring at 25°C for 12 hours.

-

Workup : Extraction with DCM (3×50 mL), washing with 5% citric acid and saturated NaHCO₃, followed by MgSO₄ drying.

Yield : 68–74% after silica gel chromatography (hexane:ethyl acetate 3:1).

Uranium/Guanidinium Salts

Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) outperforms EDC in polar aprotic solvents:

-

Reaction : Adamantane-1-carbonyl chloride (1.05 eq), HATU (1.1 eq), DIPEA (3.0 eq) in DMF, 25°C, 6 hours.

-

Advantages : Reduced reaction time (6h vs. 12h) and improved yield (82% vs. 68%).

Side Note : HATU generates fewer byproducts but requires anhydrous conditions.

Purification and Characterization

Crystallization Optimization

The crude product is purified via solvent-antisolvent crystallization:

-

Solvent System : Ethyl acetate (good solubility) with hexane (antisolvent) at −20°C.

-

Purity : >99% by HPLC (C18 column, acetonitrile:water 70:30).

Crystallization Data :

| Parameter | Value |

|---|---|

| Solvent Ratio (EA:Hexane) | 1:3 |

| Temperature | −20°C |

| Yield | 89% |

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 10.76 (s, 1H, NH), 8.04 (s, 1H, Ar-H), 4.54 (s, 2H, OCH₂), 2.10 (m, 9H, adamantane), 1.77 (s, 6H, CH₃).

-

¹³C NMR : 173.68 (C=O), 164.6 (benzoxazinone C=O), 40.12 (adamantane quaternary C).

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Chemical Reactions Analysis

N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)adamantane-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound is being investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets. The benzoxazine component is particularly notable for its biological activities, which include:

- Anticancer Activity : Research has indicated that derivatives of benzoxazine compounds exhibit significant anticancer properties. For instance, studies on related compounds have shown promising results against various cancer cell lines, suggesting that N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)adamantane-1-carboxamide could also be effective in cancer treatment .

- Antimicrobial Properties : The compound's structure allows for interactions with microbial enzymes and receptors, which may lead to the development of new antimicrobial agents .

Mechanism of Action

The mechanism by which this compound exerts its effects involves modulation of specific molecular pathways through interactions with enzymes and receptors. The adamantane moiety contributes to the stability and membrane penetration capabilities of the compound .

Chemical Synthesis

Building Block in Organic Synthesis

this compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex molecules due to its functional groups that can undergo further chemical transformations .

Materials Science

Development of New Materials

The unique properties imparted by the benzoxazine ring make this compound suitable for applications in materials science. It may be used in the formulation of advanced materials with specific thermal and mechanical properties. Research into similar compounds has shown their utility in creating polymers with enhanced performance characteristics .

Case Studies

Mechanism of Action

The mechanism of action of N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The benzoxazine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects. The adamantane moiety may also contribute to the compound’s stability and ability to penetrate biological membranes .

Comparison with Similar Compounds

3-(2,3-Dimethoxyphenyl)-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide (CAS 1097262-13-9)

- Key Differences : Replaces the adamantane group with a 2,3-dimethoxyphenyl-propanamide chain.

Flumioxazin (CAS 103361–09–7)

- Structure : Features a 7-fluoro-3-oxo-4-(2-propyn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl isoindole-dione.

- Key Differences : Incorporates a fluorinated benzoxazin and an isoindole-dione group instead of adamantane.

- Applications : Widely used as a herbicide, indicating the benzoxazin scaffold’s agrochemical utility .

Adamantane-Containing Analogues

Adamantane-1-carboxylic Acid (4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)amide (Compound 38)

N-(4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-3-phenyl-propionamide (Compound 39)

- Structure : Replaces adamantane with a phenyl-propionamide group.

- Implications : Lower molecular weight (363 g/mol) and altered steric effects compared to adamantane derivatives .

Functional Group Variations

2-Oxo-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethyl 3,6-Dichloropyridine-2-carboxylate (CAS 1090925-52-2)

- Structure : Benzoxazin linked via an ester to a dichloropyridine.

- Key Differences : Ester linkage vs. amide; pyridine moiety introduces electronegative chlorine atoms.

- Implications : Esters may confer faster metabolic degradation compared to adamantane-amides .

Comparative Data Table

Key Findings and Implications

Adamantane vs. Other Groups : Adamantane enhances metabolic stability and lipophilicity compared to phenyl or ester-linked analogues, as seen in Compound 38 vs. Compound 39 .

Benzoxazin Core : The 2-methyl substitution on the benzoxazin ring may influence steric interactions and electronic properties, differentiating it from fluorinated or propynyl derivatives like Flumioxazin .

Pharmacological Potential: While direct activity data for the target compound are lacking, structural parallels to herbicidal (Flumioxazin) and antimicrobial (quinoline-amide) compounds suggest possible bioactivity .

Biological Activity

N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)adamantane-1-carboxamide is a compound belonging to the class of benzoxazines, which are known for their diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 297.34 g/mol. The structure features an adamantane moiety linked to a benzoxazine derivative, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H19N2O3 |

| Molecular Weight | 297.34 g/mol |

| Melting Point | 172-173 °C |

| Boiling Point | 631.8 °C at 760 mmHg |

Biological Activity Overview

Benzoxazine derivatives have been extensively studied for their biological properties, including:

- Antimicrobial Activity : Various studies indicate that benzoxazine derivatives exhibit significant antifungal and antibacterial activities. For instance, modifications in the benzoxazine structure can enhance these properties, making them potential candidates for developing new antimicrobial agents .

- Anti-inflammatory Effects : Compounds in this class have shown promise in reducing inflammation through various mechanisms, including inhibition of pro-inflammatory cytokines .

- Anticancer Properties : Research has indicated that certain benzoxazine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Case Studies and Research Findings

- GSK-3β Inhibition : A study focused on the inhibition of Glycogen Synthase Kinase 3 beta (GSK-3β), a target implicated in various diseases such as Alzheimer's and cancer. The compound exhibited an IC50 value of 1.6 μM in inhibiting GSK-3β activity in neuroblastoma cells, indicating its potential as a therapeutic agent for neurodegenerative diseases .

- Synthesis and Biological Evaluation : A recent synthesis study highlighted the efficient production of benzoxazine derivatives using transition metal catalysis. The synthesized compounds were evaluated for their biological activity against different pathogens, showing promising results in inhibiting bacterial growth .

- Structure-Activity Relationship (SAR) : Research into the SAR of benzoxazines has revealed that modifications to the oxazine ring significantly affect biological activity. For example, substituents on the benzene ring can enhance anti-inflammatory and anticancer activities .

Q & A

Q. What are the established synthetic routes for N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)adamantane-1-carboxamide, and what are their comparative advantages?

The compound is synthesized via multi-step pathways involving:

- Coupling reactions : Adamantane-1-carbonyl chloride is reacted with 6-amino-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine under basic conditions (e.g., DCC as a coupling agent in DMF) to form the carboxamide bond .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is commonly used, with yields averaging 60–75% .

Advantages : High regioselectivity due to steric hindrance from the adamantane group .

Q. How is the compound structurally characterized, and what analytical methods ensure purity?

- NMR spectroscopy : H and C NMR confirm the adamantane carboxamide linkage (e.g., adamantane C=O at ~175 ppm, benzoxazine NH at ~8.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H] ~383.2) .

- X-ray crystallography : SHELX programs resolve crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry .

- Purity assessment : HPLC with UV detection (C18 column, acetonitrile/water) ensures >95% purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the final coupling step?

- Key variables : Solvent polarity (DMF vs. THF), temperature (0°C vs. RT), and catalyst (DMAP vs. no catalyst) influence coupling efficiency.

- Methodology : Use Design of Experiments (DoE) to screen variables. For example, DMF at 0°C with DMAP increases yield by 15% due to reduced side reactions .

- Troubleshooting : Monitor intermediates via TLC; if carbodiimide byproducts persist, switch to EDC/HOBt systems .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50}50 values)?

- Case study : Discrepancies in antimicrobial assays (e.g., MIC ranging from 2–10 µM) may stem from:

- Assay conditions : Variations in bacterial strain viability or serum protein binding .

- Compound stability : Degradation in aqueous media (e.g., hydrolysis of the benzoxazine ring) .

- Resolution : Validate activity using orthogonal assays (e.g., time-kill kinetics + fluorescence-based ATP assays) and perform stability studies (pH 7.4 buffer, 37°C) .

Q. What crystallographic challenges arise during structural analysis, and how are they addressed?

- Disorder in adamantane groups : The rigid adamantane core often exhibits positional disorder. Refinement in SHELXL with ISOR and DELU restraints improves model accuracy .

- Hydrogen bonding : Weak interactions between the benzoxazine carbonyl and solvent molecules require high-resolution data (d-spacing < 0.8 Å) for reliable assignment .

Q. What computational strategies predict the compound’s mechanism of action against neurological targets?

- Molecular docking : Use AutoDock Vina to model interactions with NMDA receptors (PDB: 2A5S). The adamantane moiety shows hydrophobic binding to the receptor’s allosteric site .

- MD simulations : GROMACS simulations (100 ns) reveal stable binding but highlight conformational flexibility in the benzoxazine ring, suggesting pharmacophore optimization .

Q. How does the compound’s stability under physiological conditions impact experimental design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.